6,7-DIMETHOXY-3-PROPOXY-1(3H)-ISOBENZOFURANONE
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Overview
Description
6,7-Dimethoxy-3-propoxy-3H-isobenzofuran-1-one is a chemical compound belonging to the benzofuran family. It is characterized by its molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is known for its unique structural features, which include methoxy and propoxy groups attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-PROPOXY-1(3H)-ISOBENZOFURANONE typically involves the reaction of 6,7-dimethoxyphthalide with propyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-propoxy-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
6,7-Dimethoxy-3-propoxy-3H-isobenzofuran-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-PROPOXY-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3H-isobenzofuran-1-one: Lacks the propoxy group, leading to different chemical properties and reactivity.
3-Ethoxy-6,7-dimethoxy-3H-isobenzofuran-1-one: Contains an ethoxy group instead of a propoxy group, resulting in variations in its chemical behavior.
Uniqueness
6,7-Dimethoxy-3-propoxy-3H-isobenzofuran-1-one is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16O5 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
6,7-dimethoxy-3-propoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C13H16O5/c1-4-7-17-13-8-5-6-9(15-2)11(16-3)10(8)12(14)18-13/h5-6,13H,4,7H2,1-3H3 |
InChI Key |
DYBVVSHEQOSTBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1C2=C(C(=C(C=C2)OC)OC)C(=O)O1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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